Benastatin B

Description

This compound has been reported in Streptomyces with data available.

structure given in first source; isolated from Streptomyces

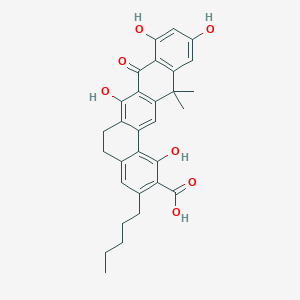

Structure

3D Structure

Properties

IUPAC Name |

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKMCLKFEWEFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160849 | |

| Record name | Benastatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138968-86-2 | |

| Record name | Benastatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benastatin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benastatin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benastatin B is a member of the benastatin family of natural products, which are polyketides produced by Streptomyces species.[1][2] These compounds have garnered interest in the scientific community due to their biological activities, particularly their potent inhibitory effects on Glutathione S-Transferases (GSTs).[3][4] This in-depth technical guide serves to elucidate the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and cellular effects.

Core Mechanism of Action: Inhibition of Glutathione S-Transferase

The primary molecular target of this compound is Glutathione S-Transferase (GST), a family of enzymes pivotal in cellular detoxification processes by catalyzing the conjugation of glutathione (GSH) to a wide array of xenobiotic and endogenous electrophilic compounds.[3]

Inhibition Kinetics

This compound exhibits a mixed-type inhibition profile against GST. Specifically, it acts as a competitive inhibitor with respect to the electrophilic substrate, 3,4-dichloronitrobenzene (DCNB), and as a noncompetitive inhibitor with respect to glutathione (GSH). This dual inhibitory mechanism suggests that this compound binds to the active site of GST, likely at or near the binding site for the electrophilic substrate, thereby preventing its conjugation with GSH. The noncompetitive inhibition with respect to GSH indicates that the binding of this compound does not directly compete with GSH binding, but rather affects the enzyme's catalytic efficiency.

Quantitative Data

The inhibitory potency of this compound against Glutathione S-Transferase has been quantified through the determination of its inhibition constants (Ki).[3]

| Inhibitor | Substrate | Inhibition Type | Ki (M) |

| This compound | 3,4-dichloronitrobenzene (DCNB) | Competitive | 3.7 x 10⁻⁶ |

| This compound | Glutathione (GSH) | Noncompetitive | 4.2 x 10⁻⁶ |

Downstream Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest

While direct inhibition of GST is the primary biochemical mechanism of this compound, studies on the closely related Benastatin A suggest that this class of compounds can induce significant downstream cellular effects, including apoptosis and cell cycle arrest.[4][5][6] It is important to note that while Benastatin A and B are both recognized as apoptosis inducers, one study on Benastatin A has suggested that its apoptotic effects may be independent of its GST inhibitory activity.[4][5][6] Further research is needed to definitively establish the causal link between GST inhibition by this compound and the induction of these cellular pathways.

Apoptosis Induction

Benastatin A has been shown to induce apoptosis in mouse colon 26 adenocarcinoma cells, as evidenced by DNA fragmentation.[5][6] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by benastatins suggests their potential as anticancer agents.

Cell Cycle Arrest

In addition to apoptosis, Benastatin A has been observed to cause cell cycle arrest at the G1/G0 phase in mouse colon 26 cells.[5][6] This indicates that benastatins can halt the proliferation of cancer cells by interfering with the cell division cycle.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on the observed induction of apoptosis and cell cycle arrest by Benastatin A, it is plausible that this compound may influence key regulatory pathways involved in these processes. The inhibition of GST can lead to an accumulation of reactive oxygen species (ROS) and other electrophilic compounds, which are known to trigger stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately leading to apoptosis.

Figure 1: Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of this compound on GST, based on standard spectrophotometric assays.

Materials:

-

Glutathione S-Transferase (purified)

-

This compound

-

Glutathione (GSH)

-

1-Chloro-2,4-dinitrobenzene (CDNB) or 3,4-dichloronitrobenzene (DCNB)

-

Potassium phosphate buffer (pH 6.5)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GST in potassium phosphate buffer.

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare stock solutions of GSH and CDNB/DCNB in appropriate solvents.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

GST enzyme solution

-

Varying concentrations of this compound (or vehicle control)

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

-

Initiation of Reaction:

-

To determine competitive inhibition, add varying concentrations of CDNB/DCNB to the wells.

-

To determine noncompetitive inhibition, add a fixed, saturating concentration of CDNB/DCNB and varying concentrations of GSH.

-

-

Data Acquisition:

-

Immediately after adding the substrate, measure the change in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The increase in absorbance is due to the formation of the glutathione-S-conjugate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and calculate the Ki values.

-

Figure 2: Experimental workflow for the GST inhibition assay.

Conclusion

This compound is a potent inhibitor of Glutathione S-Transferase, exhibiting competitive inhibition with respect to the electrophilic substrate and noncompetitive inhibition with respect to glutathione. This primary mechanism of action likely leads to downstream cellular effects, including the induction of apoptosis and cell cycle arrest, potentially through the activation of stress-related signaling pathways. The detailed understanding of this compound's mechanism of action provides a solid foundation for its further investigation and development as a potential therapeutic agent, particularly in the context of oncology. Further research is warranted to fully elucidate the signaling cascades modulated by this compound and to confirm the direct linkage between GST inhibition and its profound cellular effects.

References

- 1. Structures, biosynthesis and biological activities of benastatins, anthrabenzoxocinones and fredericamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular analysis of the benastatin biosynthetic pathway and genetic engineering of altered fatty acid-polyketide hybrids. | Semantic Scholar [semanticscholar.org]

- 5. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]

Benastatin B: A Technical Guide to its Discovery, Origin, and Biosynthesis

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Benastatin B, a potent inhibitor of glutathione S-transferase (GST). We will delve into the discovery of this natural product, its microbial origin, the elucidation of its intricate biosynthetic pathway, and the experimental methodologies employed in its isolation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Discovery and Origin

This compound was first isolated from the culture broth of Streptomyces sp. MI384-DF12 as part of a screening program aimed at identifying novel inhibitors of glutathione S-transferase.[1][2] Subsequent research has also identified other Streptomyces species, such as Streptomyces sp. A2991200 and Streptomyces coeruleofuscus HGTA384, as producers of benastatins.[3][4] These actinomycetes, primarily soil-dwelling bacteria, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. The discovery of benastatins highlighted a novel chemical scaffold with potential for therapeutic development, particularly in oncology, due to the role of GST in drug resistance.[5]

Isolation and Purification

The isolation of this compound from the fermentation broth of Streptomyces sp. MI384-DF12 involves a multi-step purification process designed to separate it from other metabolites and media components. The general workflow is outlined below.

Experimental Protocol:

-

Fermentation: Streptomyces sp. MI384-DF12 is cultured in a suitable production medium under specific fermentation conditions to promote the biosynthesis of benastatins.

-

Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia by centrifugation. The active compounds are then extracted from the supernatant using a solvent such as n-butanol.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations.[1]

-

Reversed-Phase Silica Gel Chromatography: The initial separation step to fractionate the extract based on polarity.

-

Silica Gel Chromatography: Further purification of the fractions containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a Capcell Pak C18 column to yield pure this compound.[1]

-

-

Isolation: The purified this compound is obtained as a yellow powder following solvent evaporation.[1]

Isolation and Purification Workflow for this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. While the related compound, Benastatin A, had its structure confirmed by X-ray crystallography, the structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) studies.[2] this compound has the molecular formula C30H30O7.[1] It belongs to the benz[a]anthracene class of aromatic polyketides.[1][2]

Biosynthesis

This compound is a hybrid fatty acid-polyketide natural product synthesized by a type II polyketide synthase (PKS) enzymatic complex. The entire gene cluster responsible for benastatin biosynthesis has been cloned and sequenced, providing significant insights into its formation.

A key and unusual feature of the benastatin biosynthetic pathway is the utilization of a rare hexanoate starter unit.[5] This is in contrast to many other polyketides that typically use acetate or propionate as starter units. The selection and provision of this hexanoate starter are carried out by a crucial ketoacyl synthase III (KSIII) component known as BenQ, which is similar to FabH.[5]

The polyketide chain is then elongated through the iterative addition of malonyl-CoA extender units by the core PKS enzymes. A series of cyclization and aromatization reactions, catalyzed by dedicated cyclases and aromatases within the enzyme complex, lead to the characteristic pentangular polyphenolic backbone of the benastatins.[6] Further modifications, such as those catalyzed by oxidoreductases and methyltransferases, complete the biosynthesis of this compound.[3]

Simplified Biosynthetic Pathway of this compound.

Biological Activity and Quantitative Data

This compound exhibits significant biological activity, primarily as a competitive inhibitor of glutathione S-transferase.[1] It has also been shown to induce apoptosis and possess antiproliferative properties.[5] The following tables summarize the key quantitative data reported for this compound and its related compounds.

| Compound | Target | Activity | Value | Reference |

| Benastatin A | Glutathione S-transferase | Ki | 5.0 x 10⁻⁶ M | [1] |

| This compound | Glutathione S-transferase | Ki | 3.7 x 10⁻⁶ M | [1] |

| Compound | Organism | Activity | Value (µM) | Reference |

| This compound | Micrococcus luteus | MIC | 3.9 | [7] |

| Benastatin A | Micrococcus luteus | MIC | 31.3 | [7] |

| Benastatin K | Micrococcus luteus | MIC | 7.8 | [7] |

| Compound | Cell Line | Activity | Value (µM) | Reference |

| This compound | RBL-2H3 | IC₅₀ (β-hexosaminidase release) | 19 | [7] |

| Benastatin A | RBL-2H3 | IC₅₀ (β-hexosaminidase release) | 79 | [7] |

| Benastatin K | RBL-2H3 | IC₅₀ (β-hexosaminidase release) | 42 | [7] |

Conclusion

This compound stands out as a significant natural product with compelling biological activities. The elucidation of its discovery, origin from Streptomyces, detailed biosynthetic pathway, and methods for its isolation provides a solid foundation for further research and development. The unique aspects of its biosynthesis, particularly the involvement of the BenQ enzyme, offer exciting possibilities for metabolic engineering to generate novel analogs with potentially enhanced therapeutic properties. This guide serves as a comprehensive repository of the core technical information surrounding this compound, aimed at facilitating future investigations into this promising molecule.

References

- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. II. Structure determination of benastatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benastatin-k-a-chlorinated-benastatin-related-antibiotic-from-streptomyces-sp-hgta384 - Ask this paper | Bohrium [bohrium.com]

- 5. Ketosynthase III as a gateway to engineering the biosynthesis of antitumoral benastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benastatin K, a chlorinated benastatin-related antibiotic from Streptomyces sp. HGTA384 - PubMed [pubmed.ncbi.nlm.nih.gov]

Benastatin B: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benastatin B is a member of the benastatin family of compounds, which are pentangular polyphenols produced by Streptomyces species.[1] These natural products have garnered interest in the scientific community due to their potential as enzyme inhibitors and their broader biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions.

Core Biological Activity: Glutathione S-Transferase Inhibition

The most well-characterized biological activity of this compound is its potent inhibition of Glutathione S-Transferase (GST), a family of enzymes pivotal in cellular detoxification processes by catalyzing the conjugation of glutathione to a wide array of xenobiotic and endogenous compounds.

Quantitative Inhibition Data

This compound acts as a competitive inhibitor of GST with respect to the substrate 3,4-dichloronitrobenzene.[2] The inhibitory activities of this compound and its close analogue, Benastatin A, are summarized below.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| This compound | Glutathione S-Transferase | 3.7 x 10⁻⁶ M | Competitive | [2] |

| Benastatin A | Glutathione S-Transferase | 5.0 x 10⁻⁶ M | Competitive | [2] |

Expanded Biological Activity Spectrum

Recent studies have begun to unveil a broader range of biological effects for the benastatin family, extending beyond GST inhibition.

Antimicrobial and Anti-allergic Activities

This compound has demonstrated notable antimicrobial and anti-allergic properties. Specifically, it exhibits inhibitory activity against the Gram-positive bacterium Micrococcus luteus and suppresses IgE-mediated β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells, a common model for allergic responses.

| Activity Type | Target Organism/Cell Line | Parameter | Value | Reference |

| Antimicrobial | Micrococcus luteus | MIC | 3.9 µM | |

| Anti-allergic | RBL-2H3 cells | IC₅₀ | 19 µM |

Apoptosis Induction and a Glimpse into Anticancer Potential

While direct studies on this compound's anticancer effects are limited, research on the closely related Benastatin A provides strong indications of its potential in this area. Benastatin A has been shown to induce apoptosis and cause cell cycle arrest in mouse colon 26 adenocarcinoma cells.[1][3] This effect is characterized by DNA fragmentation and a blockage of the cell cycle at the G1/G0 phase.[1][3] Although this activity was not directly linked to GST inhibition in the study, it opens a significant avenue for investigating the anticancer properties of this compound.[1][3]

Experimental Protocols

Glutathione S-Transferase (GST) Inhibition Assay

The determination of the inhibitory effect of this compound on GST activity is typically performed using a spectrophotometric assay. The following is a generalized protocol based on common methodologies.

1. Reagents and Preparation:

-

Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 6.5.

-

Glutathione (GSH) Solution: 100 mM GSH in water.

-

1-Chloro-2,4-dinitrobenzene (CDNB) Solution: 100 mM CDNB in ethanol.

-

GST Enzyme Solution: Purified GST enzyme diluted in phosphate buffer to a suitable working concentration.

-

This compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

2. Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

GST enzyme solution

-

This compound solution at various concentrations (or solvent control)

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the GSH solution followed by the CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The absorbance increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

3. Data Analysis:

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (no inhibitor).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition constant (Ki) and the type of inhibition, the assay is performed with varying concentrations of both the substrate (CDNB) and the inhibitor (this compound). The data is then analyzed using methods such as the Lineweaver-Burk or Dixon plots.

Visualizations

Workflow for GST Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound against Glutathione S-Transferase.

Caption: Workflow for determining GST inhibition by this compound.

Logical Relationship of Benastatin A's Anticancer Effects

Based on the available literature for Benastatin A, the following diagram illustrates the observed cellular effects leading to apoptosis and cell cycle arrest. It is important to note that these effects have not yet been directly confirmed for this compound.

Caption: Observed anticancer effects of Benastatin A.

Conclusion and Future Directions

This compound is a potent competitive inhibitor of Glutathione S-Transferase. Emerging evidence suggests a broader biological activity profile, including antimicrobial and anti-allergic effects. Furthermore, studies on the closely related Benastatin A indicate a promising potential for anticancer activity through the induction of apoptosis and cell cycle arrest.

To date, the direct effects of this compound on specific cellular signaling pathways remain to be elucidated. Future research should focus on:

-

Broadening the anticancer screening: Evaluating the cytotoxic effects of this compound against a diverse panel of human cancer cell lines.

-

Elucidating signaling pathways: Investigating the molecular mechanisms underlying the observed biological activities, including its potential impact on key signaling cascades such as MAPK, PI3K/Akt, or NF-κB pathways.

-

In vivo studies: Validating the observed in vitro activities in preclinical animal models to assess its therapeutic potential.

A deeper understanding of the multifaceted biological activities of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by bestatin (ubenimex) in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]

Benastatin B as a Glutathione S-Transferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benastatin B, a naturally occurring polyketide, and its role as a potent inhibitor of Glutathione S-Transferases (GSTs). Overexpression of GSTs, particularly the Pi class isozyme (GSTP1-1), is a significant factor in the development of multidrug resistance (MDR) in various cancers, presenting a major challenge in chemotherapy. This compound offers a promising scaffold for the development of therapeutics aimed at overcoming this resistance. This document details its mechanism of action, quantitative inhibition data, relevant experimental protocols, and its impact on cellular signaling pathways.

Introduction to this compound and Glutathione S-Transferases

This compound is a polyketide metabolite isolated from the culture broth of Streptomyces sp. MI384-DF12.[1][2][3] It belongs to a class of pentangular polyphenols and possesses the molecular formula C30H30O7.[2][4] Glutathione S-Transferases (GSTs) are a superfamily of Phase II detoxification enzymes that play a crucial role in cellular defense by catalyzing the conjugation of reduced glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds, including many chemotherapeutic agents.[5][6]

The overexpression of specific GST isozymes, such as GSTP1-1, GSTA1-1, and GSTM1-1, is frequently observed in tumor cells and is strongly correlated with resistance to anticancer drugs like doxorubicin, cisplatin, and alkylating agents.[1][5][6][7] By conjugating GSH to these drugs, GSTs render them more water-soluble, less toxic, and readily exportable from the cell, thereby reducing their therapeutic efficacy.[6] Consequently, inhibitors of GSTs are of significant interest as potential chemosensitizing agents to reverse MDR in cancer therapy.

Mechanism of Inhibition

This compound has been characterized as a potent inhibitor of GST activity. Kinetic studies have revealed a distinct dual mechanism of inhibition:

-

Competitive Inhibition with respect to the electrophilic substrate: this compound competes with substrates like 3,4-dichloronitrobenzene (DCNB) or 1-chloro-2,4-dinitrobenzene (CDNB) for binding to the enzyme's hydrophobic substrate-binding site (H-site).[1][2][3]

-

Non-competitive Inhibition with respect to Glutathione (GSH): this compound's binding does not interfere with the binding of GSH to the enzyme's glutathione-binding site (G-site).[1][3]

This mode of action suggests that this compound primarily occupies the H-site, preventing the electrophilic drug from binding and undergoing detoxification, while the co-substrate GSH can still bind to the G-site.[1][3]

Quantitative Inhibition Data

The inhibitory potency of Benastatins A and B has been quantified primarily through the determination of inhibition constants (Ki). The available data from studies using rat liver GST preparations are summarized below. While specific IC50 values against individual human GST isozymes are not widely reported in the literature, these Ki values demonstrate the potent nature of this class of inhibitors.

| Compound | Target Enzyme | Substrate | Inhibition Mode vs. Substrate | Ki (vs. Substrate) | Inhibition Mode vs. GSH | Ki (vs. GSH) |

| This compound | Rat Liver GST | 3,4-Dichloronitrobenzene | Competitive | 3.7 µM[1][2][4] | Non-competitive | 4.2 µM[1][3] |

| Benastatin A | Rat Liver GST | 3,4-Dichloronitrobenzene | Competitive | 5.0 µM[2][8] | Non-competitive | 3.5 µM[8] |

Experimental Protocols

The evaluation of GST inhibition by compounds like this compound is typically performed using a spectrophotometric assay. The following protocol is a synthesized methodology based on standard procedures.[9][10][11][12]

GST Inhibition Assay Protocol

1. Objective: To determine the inhibitory effect of this compound on the catalytic activity of a specific GST isozyme (e.g., recombinant human GSTP1-1).

2. Principle: The assay measures the rate of conjugation of glutathione (GSH) with the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This reaction forms a product, S-(2,4-dinitrophenyl)glutathione, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to GST activity. The inhibitor's effect is quantified by measuring the reduction in this rate.

3. Materials:

- Recombinant human GSTP1-1

- Potassium phosphate buffer (100 mM, pH 6.5)

- Reduced Glutathione (GSH) stock solution (e.g., 100 mM in water)

- 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (e.g., 100 mM in ethanol)

- This compound stock solution (in DMSO)

- 96-well UV-transparent microplates

- Microplate spectrophotometer capable of reading absorbance at 340 nm

4. Procedure:

- Prepare Reaction Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 6.5.

- Prepare Reagent Solutions:

- GSH Working Solution: Dilute the GSH stock solution to a final assay concentration of 1 mM in the reaction buffer.

- CDNB Working Solution: Dilute the CDNB stock solution to a final assay concentration of 1 mM in the reaction buffer.

- Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to achieve a range of desired final concentrations.

- Assay Setup (per well):

- Add 160 µL of 100 mM potassium phosphate buffer (pH 6.5).

- Add 10 µL of the GSH working solution.

- Add 10 µL of the GST enzyme solution (concentration to be optimized for a linear reaction rate).

- Add 10 µL of the this compound dilution (or DMSO for the control).

- Pre-incubate the mixture at 25°C for 5-10 minutes.

- Initiate Reaction: Add 10 µL of the CDNB working solution to each well to start the reaction.

- Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.

- Data Analysis:

- Calculate the rate of reaction (ΔA340/min) from the linear portion of the kinetic curve.

- Subtract the rate of the non-enzymatic reaction (a blank well containing no GST enzyme).

- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the key steps in the GST inhibition assay used to evaluate this compound.

Signaling Pathway: Overcoming Doxorubicin Resistance

GSTP1-1 contributes to doxorubicin resistance not only by direct detoxification but also by regulating apoptosis. GSTP1-1 can sequester and inhibit c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase pathway that promotes apoptosis.[6][7] By inhibiting GSTP1-1, this compound can restore apoptotic signaling in cancer cells.

The diagram below illustrates this dual mechanism.

Conclusion and Future Directions

This compound stands out as a well-characterized, potent inhibitor of Glutathione S-Transferases with a clear mechanism of action. Its ability to competitively block the substrate-binding site of GSTs makes it an excellent candidate for reversing multidrug resistance to a variety of chemotherapeutic agents that are GST substrates. The primary challenge remains the translation of its in vitro potency into clinical efficacy, requiring further studies on its selectivity for cancer-relevant GST isozymes, pharmacokinetic properties, and potential off-target effects. The development of analogues based on the this compound scaffold could lead to next-generation GST inhibitors with improved specificity and drug-like properties, offering a valuable strategy to enhance the efficacy of existing cancer chemotherapies.

References

- 1. Expression of genes for redox-dependent glutathione S-transferase isoforms GSTP1-1 and GSTA4-4 in tumor cell during the development doxorubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoenzyme selective irreversible inhibition of rat and human glutathione S-transferases by ethacrynic acid and two brominated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human glutathione S-transferases by curcumin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of genes for redox-dependent glutathione S-transferase isoforms GSTP1-1 and GSTA4-4 in tumor cell during the… [ouci.dntb.gov.ua]

- 5. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutathione S-transferase P1 (GSTP1) directly influences platinum drug chemosensitivity in ovarian tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. A structure-based mechanism of cisplatin resistance mediated by glutathione transferase P1-1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Benastatin B from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benastatin B, a bioactive secondary metabolite produced by Streptomyces sp. MI384-DF12. This compound is a potent inhibitor of glutathione S-transferase and exhibits activity against Gram-positive bacteria, making it a compound of interest for further research and development. This document details the producing organism, its fermentation, the physicochemical properties of this compound, its biosynthetic pathway, and the methodologies for its isolation and characterization.

Producing Organism and Fermentation

This compound is produced by the actinomycete Streptomyces sp. strain MI384-DF12.[1][2] Like many members of the Streptomyces genus, this bacterium is a source of structurally diverse secondary metabolites with potential pharmaceutical applications.

Fermentation Protocol

While the precise, optimized fermentation medium and conditions for maximizing this compound production by Streptomyces sp. MI384-DF12 are not extensively detailed in publicly available literature, general protocols for the cultivation of Streptomyces for secondary metabolite production can be adapted. A typical approach involves a multi-stage fermentation process.

Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB) or a specialized seed medium, with spores or mycelial fragments of Streptomyces sp. MI384-DF12 from a solid agar plate. The seed culture is incubated in a shaker at a controlled temperature, typically around 28-30°C, with vigorous agitation (e.g., 200 rpm) for 2-3 days to generate sufficient biomass for inoculating the production culture.

Production Culture: The production phase is carried out in a larger volume of a production medium designed to promote secondary metabolite synthesis. While the specific composition for this compound is not published, a representative production medium for Streptomyces often contains a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. The fermentation is typically conducted for several days (e.g., 7 days) under controlled conditions of temperature, pH, and aeration to achieve optimal production.[3][4]

Table 1: General Fermentation Parameters for Streptomyces sp.

| Parameter | Typical Range/Value |

| Seed Medium | Tryptic Soy Broth (TSB) or similar |

| Production Medium | Glucose Soybean Meal Broth or similar |

| Temperature | 28 - 35°C |

| Initial pH | 7.0 |

| Agitation | 200 rpm |

| Incubation Period | 7 days |

Note: These are generalized parameters and would require optimization for maximal this compound yield.

Physicochemical Properties of this compound

This compound is isolated as a yellow powder.[1] Its molecular and physicochemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀O₇ | [1] |

| Molecular Weight | 502.56 g/mol | Calculated |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO; Poorly soluble in Methanol, Acetone, Ethyl Acetate; Insoluble in Water | Inferred from similar compounds |

| UV λmax | Not available | |

| Optical Rotation | Not available |

Experimental Protocols

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth of Streptomyces sp. MI384-DF12 involves a multi-step chromatographic process.[1]

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: The fermentation broth is first subjected to solvent extraction to separate the crude secondary metabolites from the aqueous medium and mycelia.

-

Reversed-Phase Silica Gel Chromatography: The crude extract is then fractionated using reversed-phase silica gel chromatography. This step separates compounds based on their hydrophobicity.

-

Silica Gel Chromatography: Fractions containing this compound are further purified by normal-phase silica gel chromatography, which separates compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC using a Capcell Pak C18 column, yielding pure this compound.[1]

Structural Elucidation

The structure of this compound was primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Table 3: Spectral Data for this compound

| Data Type | Key Observations/Values |

| ¹H NMR | Specific chemical shift data is not readily available in the literature. |

| ¹³C NMR | Specific chemical shift data is not readily available in the literature. |

| Mass Spectrometry | Molecular Formula: C₃₀H₃₀O₇ |

Biosynthesis of this compound

This compound is a type II polyketide, a class of natural products synthesized by a multi-enzyme complex known as a polyketide synthase (PKS).[5] The biosynthetic gene cluster (BGC) responsible for the production of benastatins has been identified and is available in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0000204.[6]

The biosynthesis of the related compound, Benastatin A, has been shown to be derived from two methionine units and fourteen acetate units.[5] The benastatin BGC contains genes encoding the core PKS enzymes, as well as tailoring enzymes responsible for modifications such as cyclization, oxidation, and reduction.

This compound Biosynthetic Pathway

Caption: A simplified diagram of the this compound biosynthetic pathway.

The key genes in the benastatin BGC and their putative functions are listed below.

Table 4: Key Genes in the Benastatin Biosynthetic Gene Cluster (BGC0000204)

| Gene | Putative Function |

| benA, benB, benC | Core Polyketide Synthase (PKS) components |

| benD, benE | Cyclases/Aromatases |

| benL | Ketoreductase |

| benQ | Ketosynthase III (starter unit selection) |

| benF, benG | Putative tailoring enzymes |

| benH, benJ | Putative tailoring enzymes |

| benR | Regulatory protein |

Biological Activity

This compound is a known inhibitor of glutathione S-transferase (GST), an enzyme involved in cellular detoxification processes.[1] This inhibition is competitive with respect to the substrate 3,4-dichloronitrobenzene.

Table 5: Biological Activity of this compound

| Target | Activity | Ki Value | Reference |

| Glutathione S-transferase (GST) | Competitive Inhibition | 3.7 x 10⁻⁶ M | [1] |

| Gram-positive bacteria | Antibacterial activity | Not specified | Inferred from similar compounds |

The inhibitory activity against GST suggests that this compound could be a valuable tool for studying the role of this enzyme in various cellular processes and diseases. Its antibacterial properties also warrant further investigation.

Conclusion

This compound, produced by Streptomyces sp. MI384-DF12, is a promising natural product with defined biological activities. This guide has summarized the available technical information regarding its production, properties, and biosynthesis. Further research is needed to fully optimize its production and to elucidate the detailed mechanisms of its biological actions. The information provided herein serves as a foundational resource for scientists and researchers in the fields of natural product chemistry, microbiology, and drug development.

References

- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins C and D, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. Production, isolation, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BGC0000204 [mibig.secondarymetabolites.org]

An In-depth Technical Guide to Benastatin B (C30H30O7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin B, a polyketide natural product with the molecular formula C30H30O7, has emerged as a molecule of significant interest in the scientific community. Isolated from Streptomyces species, this compound has demonstrated a range of biological activities, including inhibitory effects on crucial enzymes such as glutathione S-transferase (GST) and bacterial transglycosylase. Furthermore, it exhibits promising antibacterial properties, notably against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities with supporting quantitative data, and explicit experimental methodologies for its isolation, purification, and biological evaluation. Additionally, this document presents a hypothesized signaling pathway through which this compound may exert its apoptotic effects, based on its known enzymatic targets.

Physicochemical Properties and Biological Activity

This compound is a yellow powder derived from Streptomyces sp. MI384-DF12. Its fundamental physicochemical properties and key biological activities are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C30H30O7 | [1] |

| Molecular Weight | 502.55 g/mol | [1] |

| Appearance | Yellow Powder | [1] |

| Origin | Streptomyces sp. MI384-DF12 | [1] |

Table 1: Physicochemical Properties of this compound

| Biological Target/Activity | Measurement | Value | Reference |

| Glutathione S-Transferase (GST) Inhibition | Ki | 3.7 µM | [1] |

| Bacterial Transglycosylase Inhibition (S. aureus) | IC50 | 31.6 µM | N/A |

| Antibacterial Activity against MRSA | MIC | 3.12 µg/mL | N/A |

| Apoptosis Induction | DNA Fragmentation & G1/G0 Cell Cycle Arrest | Observed in mouse colon 26 cells (with Benastatin A) | [2][3] |

Table 2: Summary of this compound Biological Activity

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces sp. MI384-DF12

The isolation and purification of this compound can be achieved through a multi-step chromatographic process. The following protocol is a generalized procedure based on established methods for isolating natural products from Streptomyces.

2.1.1. Fermentation and Extraction

-

Inoculate a suitable production medium with a seed culture of Streptomyces sp. MI384-DF12.

-

Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, pH, and aeration).

-

After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of an appropriate organic solvent, such as ethyl acetate.

-

Concentrate the organic extract in vacuo to yield a crude extract.

2.1.2. Chromatographic Purification

-

Reversed-Phase Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a reversed-phase silica gel column (e.g., C18).

-

Elute the column with a stepwise or gradient solvent system of increasing polarity, typically a water/methanol or water/acetonitrile mixture.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

-

-

Silica Gel Chromatography:

-

Pool and concentrate the this compound-containing fractions from the reversed-phase chromatography.

-

Apply the concentrated sample to a normal-phase silica gel column.

-

Elute the column with a non-polar to polar solvent gradient (e.g., hexane/ethyl acetate or chloroform/methanol).

-

Collect and analyze fractions as described above.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions to preparative HPLC on a reversed-phase column (e.g., C18).

-

Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to isolate pure this compound.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the final compound using analytical techniques such as mass spectrometry and NMR.

-

Glutathione S-Transferase (GST) Inhibition Assay

This spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against GST.[3][4][5][6]

Materials:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM in water)

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Purified GST enzyme

-

This compound stock solution (in a suitable solvent like DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction cocktail containing phosphate buffer, GSH, and GST enzyme.

-

Add varying concentrations of this compound or vehicle control to the wells of the microplate.

-

Initiate the reaction by adding the CDNB solution to each well.

-

Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The absorbance increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 or Ki value.

Bacterial Transglycosylase Inhibition Assay

This assay assesses the ability of this compound to inhibit the polymerization of peptidoglycan precursors.[2][7]

Materials:

-

Membrane fraction from a suitable bacterial strain (e.g., S. aureus) containing transglycosylase activity.

-

Radiolabeled Lipid II precursor (e.g., containing [14C]-N-acetylglucosamine).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

This compound stock solution.

-

Scintillation vials and scintillation fluid.

-

Filter paper and filtration apparatus.

Procedure:

-

Prepare a reaction mixture containing the bacterial membrane fraction and assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction tubes.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the radiolabeled Lipid II substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a specific time.

-

Stop the reaction (e.g., by adding a denaturing agent like SDS).

-

Filter the reaction mixture through filter paper to capture the polymerized peptidoglycan.

-

Wash the filter paper to remove unincorporated radiolabeled substrate.

-

Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of transglycosylase activity for each this compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay against MRSA

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

Materials:

-

Mueller-Hinton Broth (MHB).

-

MRSA strain.

-

This compound stock solution.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized MRSA suspension. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

While direct evidence for the specific signaling cascade initiated by this compound leading to apoptosis is still under investigation, a plausible pathway can be hypothesized based on its known inhibitory effect on Glutathione S-Transferase (GST). GSTs are known to regulate the Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9][10][11] Inhibition of GST can lead to the activation of ASK1, which in turn activates downstream kinases JNK and p38, ultimately culminating in apoptosis.[8][9][10][11] It is important to note that a study on the closely related Benastatin A suggested that its pro-apoptotic effect might be independent of GST inhibition, indicating that other mechanisms may also be at play.[2][3]

Caption: Hypothesized signaling pathway of this compound-induced apoptosis via GST inhibition.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

References

- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In situ assay for identifying inhibitors of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting apoptosis signal-regulating kinase 1 in acute and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benastatin B and its Relation to Benastatin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatins A and B are polyketide metabolites isolated from Streptomyces sp. MI384-DF12 that have garnered interest for their biological activities, primarily as inhibitors of glutathione S-transferase (GST). This technical guide provides a comprehensive overview of the relationship between Benastatin A and B, their chemical properties, and their effects on biological systems. Detailed experimental protocols for key assays are provided, along with a comparative analysis of their bioactivities. Furthermore, this document elucidates the known and proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest by Benastatin A, visualized through signaling pathway diagrams.

Introduction

Benastatins A and B were first isolated during a screening program for microbial inhibitors of glutathione S-transferase[1]. These compounds belong to the benz[a]anthracene class of aromatic polyketides and have demonstrated a range of biological effects, including enzyme inhibition and antibacterial activity. Structurally, Benastatin B is closely related to Benastatin A, with a key difference in their molecular formula, suggesting a derivative relationship. Understanding the nuances of their chemical structures is crucial for elucidating their structure-activity relationships and potential for therapeutic development.

Chemical and Physical Properties

Benastatin A and this compound are yellow powders with distinct molecular formulae. The chemical structure of Benastatin A was determined by X-ray crystallography, while the structure of this compound was elucidated using NMR studies[2].

| Property | Benastatin A | This compound |

| Molecular Formula | C30H28O7[1] | C30H30O7[1] |

| Molecular Weight | 500.5 g/mol [3] | 502.6 g/mol [4] |

| Chemical Structure | 8,13-dihydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid[2] | 5,6,8,13-tetrahydro-1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid[4] |

| Producing Organism | Streptomyces sp. MI384-DF12[1] | Streptomyces sp. MI384-DF12[1] |

Biological Activities: A Comparative Analysis

Benastatins A and B exhibit several biological activities, with a notable potency as inhibitors of glutathione S-transferase. The following tables summarize the available quantitative data for their primary biological effects.

Inhibition of Glutathione S-Transferase

Benastatins act as competitive inhibitors of glutathione S-transferase with respect to the substrate 3,4-dichloronitrobenzene[1].

| Compound | Inhibition Constant (Ki) |

| Benastatin A | 5.0 x 10⁻⁶ M[1] |

| This compound | 3.7 x 10⁻⁶ M[1] |

Antibacterial Activity

Both compounds have shown inhibitory activity against the Gram-positive bacterium Micrococcus luteus.

| Compound | Minimum Inhibitory Concentration (MIC) against Micrococcus luteus |

| Benastatin A | 31.3 µM |

| This compound | 3.9 µM |

Inhibition of IgE-Mediated β-Hexosaminidase Release

Benastatins A and B can inhibit the release of β-hexosaminidase from RBL-2H3 cells, suggesting potential anti-allergic activity.

| Compound | IC50 for Inhibition of β-Hexosaminidase Release |

| Benastatin A | 79 µM |

| This compound | 19 µM |

Mechanism of Action

Glutathione S-Transferase Inhibition

The primary mechanism of action for both Benastatin A and B is the competitive inhibition of glutathione S-transferase (GST). GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. By inhibiting GST, benastatins can potentially modulate cellular resistance to certain drugs and toxins.

Induction of Apoptosis and Cell Cycle Arrest by Benastatin A

Benastatin A has been shown to induce apoptosis and cause cell cycle arrest at the G1/G0 phase in mouse colon 26 adenocarcinoma cells[1][5]. This effect is accompanied by DNA fragmentation, a hallmark of apoptosis. Interestingly, the study suggests that this apoptotic induction is unlikely to be a direct result of GST inhibition, as the concentrations required for apoptosis were significantly higher than those needed for GST inhibition in vitro[1][5]. The study also observed a dose-dependent decrease in the mRNA levels of the pro-apoptotic protein Bax and β-actin[1][5].

Experimental Protocols

Isolation and Purification of Benastatins A and B

The following workflow outlines the general procedure for obtaining Benastatin A and B from Streptomyces sp. MI384-DF12 culture.

Glutathione S-Transferase (GST) Inhibition Assay

This protocol is based on the widely used spectrophotometric assay involving the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH).

Materials:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)

-

Reduced glutathione (GSH) solution (e.g., 100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Purified GST enzyme

-

Benastatin A or B dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Assay Cocktail: For each reaction, prepare an assay cocktail containing phosphate buffer, GSH, and CDNB. A typical cocktail might consist of 980 µL of buffer, 10 µL of 100 mM GSH, and 10 µL of 100 mM CDNB for a 1 mL final volume.

-

Incubation with Inhibitor: In the wells of a 96-well plate or in cuvettes, add a specific volume of the assay cocktail. Then, add the desired concentration of Benastatin A or B. For control wells, add the solvent used to dissolve the benastatins.

-

Enzyme Addition: To initiate the reaction, add the purified GST enzyme to each well/cuvette.

-

Kinetic Measurement: Immediately place the plate or cuvettes in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of increase in absorbance is proportional to the GST activity.

-

Data Analysis: Calculate the initial reaction rates (ΔA340/min). To determine the inhibition constants (Ki), perform the assay with varying concentrations of both the substrate (CDNB) and the inhibitor (Benastatin A or B) and analyze the data using Lineweaver-Burk plots or non-linear regression analysis.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC) Assay

The MIC is determined using a broth microdilution method.

Materials:

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strain (Micrococcus luteus)

-

Benastatin A or B

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare Bacterial Inoculum: Culture M. luteus in the appropriate broth to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilutions of Benastatins: In a 96-well plate, perform a two-fold serial dilution of Benastatin A and B in the broth to achieve a range of concentrations.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted benastatins. Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the benastatin that completely inhibits visible bacterial growth.

β-Hexosaminidase Release Assay

This assay measures the release of the granular enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3) as an indicator of degranulation.

Materials:

-

RBL-2H3 cells

-

Cell culture medium

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution

-

Stop solution (e.g., sodium carbonate buffer)

-

Benastatin A or B

Procedure:

-

Cell Sensitization: Seed RBL-2H3 cells in a multi-well plate and sensitize them overnight with anti-DNP IgE.

-

Inhibitor Treatment: Wash the cells to remove unbound IgE and then incubate them with various concentrations of Benastatin A or B for a defined period.

-

Antigen Stimulation: Induce degranulation by adding DNP-BSA to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Enzyme Assay:

-

Incubate a portion of the supernatant with the PNAG substrate solution in a new plate.

-

To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate (e.g., with Triton X-100) and incubate the lysate with the PNAG substrate.

-

-

Measurement: Stop the enzymatic reaction with the stop solution and measure the absorbance at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + lysate). The IC50 value is the concentration of the benastatin that inhibits 50% of the antigen-induced β-hexosaminidase release.

Conclusion

Benastatins A and B are structurally related natural products with significant biological activities. This compound generally exhibits greater potency than Benastatin A in the assays presented, suggesting that the structural differences between the two molecules are important for their biological function. The ability of Benastatin A to induce apoptosis and cell cycle arrest, seemingly independent of its GST inhibitory activity, points to additional mechanisms of action that warrant further investigation. The detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of these fascinating molecules. Future studies should focus on elucidating the precise molecular targets responsible for the apoptotic and anti-allergic effects of benastatins to advance their development as potential drug candidates.

References

- 1. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

Benastatin Derivatives: A Technical Overview of Antiproliferative Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the antiproliferative activities of benastatin and its derivatives. Benastatins A and B, natural products isolated from Streptomyces sp. MI384-DF12, are primarily recognized as inhibitors of glutathione S-transferase (GST).[1][2] While research into synthetic benastatin derivatives is limited, studies on the parent compounds have revealed significant effects on cancer cell proliferation, including the induction of apoptosis and cell cycle arrest.[3][4] This document summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the known mechanisms of action.

Data Presentation: Biological Activities of Benastatins

While specific IC50 values for the antiproliferative activity of benastatin derivatives are not extensively reported in the available literature, the following table summarizes the known biological activities of the parent compounds, Benastatin A and B.

| Compound | Target | Inhibition Constant (Ki) | Cell Line | Concentration for Effect | Observed Antiproliferative Effects |

| Benastatin A | Glutathione S-Transferase (GST) | 5.0 µM[1] | Mouse Colon 26 Adenocarcinoma | 16-20 µM[3][4] | Induces apoptosis (evidenced by DNA fragmentation) and blocks the cell cycle at the G1/G0 phase.[3][4] |

| Benastatin B | Glutathione S-Transferase (GST) | 3.7 µM[1] | Not Reported | Not Reported | Not Reported |

Note: The induction of apoptosis by Benastatin A is suggested to be independent of its GST inhibition activity.[3][4]

Core Structures of Benastatin A and B

The fundamental structures of Benastatin A and B provide a scaffold for potential synthetic modifications aimed at enhancing antiproliferative potency and specificity.

Caption: Chemical structures of Benastatin A and B.

Experimental Protocols

The following sections detail the standard methodologies employed to investigate the antiproliferative effects of compounds like benastatins.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: Cells are treated with various concentrations of the benastatin derivative (typically in a serial dilution) for a specified incubation period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.

-

MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Cells are seeded in larger plates (e.g., 6-well plates) and treated with the benastatin derivative at selected concentrations (e.g., near the IC50 value) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells and preserves their DNA content.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is displayed as a histogram, where cell populations in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be quantified using specialized software. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Apoptosis Detection (DNA Fragmentation Assay)

The fragmentation of genomic DNA into a "ladder" of oligonucleosomal-sized fragments is a hallmark of apoptosis.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the benastatin derivative. After incubation, both floating and adherent cells are collected. The cells are then lysed using a lysis buffer containing detergents.

-

DNA Extraction: The genomic DNA is extracted from the cell lysate, typically using a phenol-chloroform extraction followed by ethanol precipitation.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5-2%). Electrophoresis is performed to separate the DNA fragments based on their size.

-

Visualization: The DNA in the gel is stained with an intercalating agent like ethidium bromide or SYBR Green and visualized under UV light.

-

Interpretation: DNA from apoptotic cells will appear as a characteristic ladder pattern, while DNA from non-apoptotic cells will appear as a single high-molecular-weight band.

Signaling Pathways and Experimental Workflow

Experimental Workflow for Antiproliferative Evaluation

The process of evaluating a new compound for antiproliferative activity follows a structured workflow, from initial screening to mechanism of action studies.

Caption: A typical workflow for assessing antiproliferative compounds.

Benastatin A's Impact on Cell Fate

Benastatin A has been shown to halt the progression of the cell cycle and trigger programmed cell death, or apoptosis.[3][4] This dual action makes it an interesting candidate for further anticancer research.

Caption: Mechanism of Benastatin A-induced cell cycle arrest and apoptosis.

References

- 1. Benastatins A and B, new inhibitors of glutathione S-transferase, produced by Streptomyces sp. MI384-DF12. I. Taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis and cell cycle arrest in mouse colon 26 cells by benastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 Cells by Benastatin A - PMC [pmc.ncbi.nlm.nih.gov]

Benastatin B: A Pentangular Polyphenol with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benastatin B, a member of the benastatin family of natural products, is a pentangular polyphenol produced by Streptomyces species.[1] Characterized by its unique five-ring chemical structure, this compound has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its role as an inhibitor of Glutathione S-Transferase (GST) and its antibacterial properties. Detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway are presented to facilitate further research and development of this promising therapeutic agent.

Introduction

Pentangular polyphenols are a class of aromatic polyketides synthesized by type II polyketide synthases, primarily found in actinomycetes.[2] These compounds are characterized by their complex, five-ring structures. This compound, isolated from Streptomyces sp. MI384-DF12, is a notable example of this class.[1] Its chemical formula is C30H30O7, with a molecular weight of 502.56 g/mol . The unique chemical architecture of this compound is the basis for its significant biological activities, which include enzyme inhibition and antibacterial effects. This guide will delve into the technical details of these properties, providing researchers with the necessary information to explore the full therapeutic potential of this compound.

Biological Activities and Quantitative Data

This compound exhibits two primary, well-documented biological activities: inhibition of Glutathione S-Transferase and antibacterial activity against a range of bacteria.

Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide variety of xenobiotic and endogenous compounds. Overexpression of GSTs has been implicated in the development of resistance to various anticancer drugs. This compound has been identified as a potent inhibitor of GST.

| Parameter | Value | Substrate | Enzyme Source | Reference |

| Ki | 3.7 µM | 1-chloro-2,4-dinitrobenzene (CDNB) | Rat Liver | [1] |

| Inhibition Type | Competitive with respect to CDNB | N/A | Rat Liver | [1] |

Antibacterial Activity

This compound has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Micrococcus luteus | 3.9 µM | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | Not Specified in Abstract |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Glutathione S-Transferase (GST) Inhibition Assay

This protocol is based on the widely used spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione, catalyzed by GST.[3][4]

Materials:

-

GST enzyme (e.g., from rat liver)

-

L-glutathione (GSH) solution (e.g., 100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, GSH solution, and the GST enzyme solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. For control wells, add the solvent used to dissolve this compound.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the CDNB solution to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the GST activity.

-